![molecular formula C14H24BrNSi B12569468 2-Bromo-6-[tri(propan-2-yl)silyl]pyridine CAS No. 212612-76-5](/img/structure/B12569468.png)
2-Bromo-6-[tri(propan-2-yl)silyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-[tri(propan-2-yl)silyl]pyridine is an organosilicon compound that features a bromine atom and a tri(propan-2-yl)silyl group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-[tri(propan-2-yl)silyl]pyridine typically involves the bromination of a pyridine derivative followed by the introduction of the tri(propan-2-yl)silyl group. One common method involves the reaction of 2-bromo-6-chloropyridine with tri(propan-2-yl)silyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-[tri(propan-2-yl)silyl]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions often involve the use of a base and an organic solvent.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions with boronic acids produce biaryl compounds.
Applications De Recherche Scientifique
2-Bromo-6-[tri(propan-2-yl)silyl]pyridine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Bromo-6-[tri(propan-2-yl)silyl]pyridine depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. In coupling reactions, the compound forms carbon-carbon bonds through the interaction with boronic acids and palladium catalysts . The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-6-methylpyridine: This compound has a similar structure but with a methyl group instead of the tri(propan-2-yl)silyl group.
(2-Bromoethynyl)triisopropylsilane: This compound features a bromoethynyl group attached to a triisopropylsilyl group.
Uniqueness
2-Bromo-6-[tri(propan-2-yl)silyl]pyridine is unique due to the presence of both a bromine atom and a bulky tri(propan-2-yl)silyl group. This combination imparts distinct reactivity and steric properties, making it valuable in specific synthetic applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
212612-76-5 |
|---|---|
Formule moléculaire |
C14H24BrNSi |
Poids moléculaire |
314.34 g/mol |
Nom IUPAC |
(6-bromopyridin-2-yl)-tri(propan-2-yl)silane |
InChI |
InChI=1S/C14H24BrNSi/c1-10(2)17(11(3)4,12(5)6)14-9-7-8-13(15)16-14/h7-12H,1-6H3 |
Clé InChI |
NZCRNCBJOUZGBS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C1=NC(=CC=C1)Br)(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




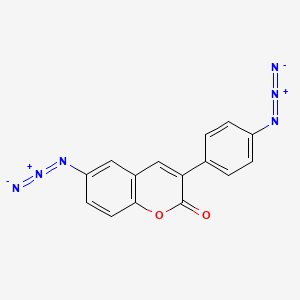
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12569422.png)
![N,N-Dimethyl-2-[(2-methylprop-2-en-1-yl)oxy]ethan-1-amine](/img/structure/B12569427.png)
![N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-2-nitroaniline](/img/structure/B12569430.png)
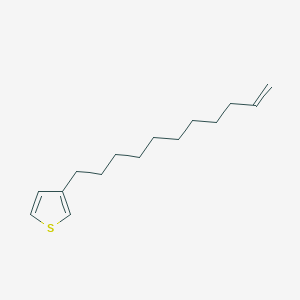
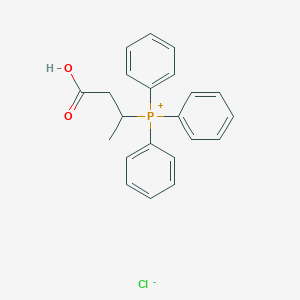
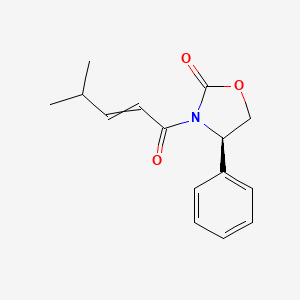
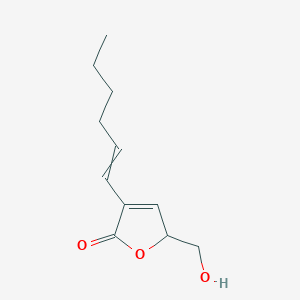
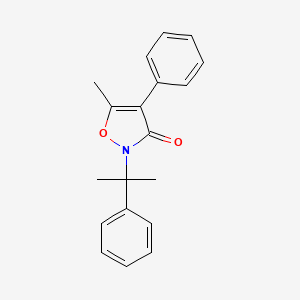
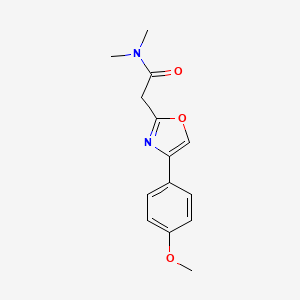

![1-[(E)-(4-Nitrophenyl)diazenyl]-1H-indole](/img/structure/B12569474.png)
